molecular formula C6H3ClN2S B11771773 3-Chloroisothiazolo[3,4-b]pyridine CAS No. 42242-09-1

3-Chloroisothiazolo[3,4-b]pyridine

Katalognummer: B11771773
CAS-Nummer: 42242-09-1
Molekulargewicht: 170.62 g/mol
InChI-Schlüssel: AUSGEUNEUXMRBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloroisothiazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the isothiazolopyridine family This compound is characterized by the presence of a chlorine atom at the third position of the isothiazolo[3,4-b]pyridine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Chloroisothiazolo[3,4-b]pyridine can be synthesized from 2-aminonicotinonitrile through a series of reactions. The synthetic route involves:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloroisothiazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or other oxidizing agents.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

3-Chloroisothiazolo[3,4-b]pyridine has found applications in several scientific research areas:

Wirkmechanismus

The mechanism of action of 3-Chloroisothiazolo[3,4-b]pyridine is primarily related to its ability to interact with biological targets. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

    Isothiazolo[3,4-b]pyridine: Lacks the chlorine atom but shares the core structure.

    3-Aminoisothiazolo[3,4-b]pyridine: Contains an amino group instead of chlorine.

    3-Methylisothiazolo[3,4-b]pyridine: Features a methyl group at the third position.

Uniqueness: 3-Chloroisothiazolo[3,4-b]pyridine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

CAS-Nummer

42242-09-1

Molekularformel

C6H3ClN2S

Molekulargewicht

170.62 g/mol

IUPAC-Name

3-chloro-[1,2]thiazolo[3,4-b]pyridine

InChI

InChI=1S/C6H3ClN2S/c7-5-4-2-1-3-8-6(4)9-10-5/h1-3H

InChI-Schlüssel

AUSGEUNEUXMRBN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(SN=C2N=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.